molecular formula C9H13N5OS2 B2421936 [(E)-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}amino]thiourea CAS No. 477845-62-8

[(E)-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}amino]thiourea

Cat. No.: B2421936
CAS No.: 477845-62-8
M. Wt: 271.36
InChI Key: XNDXFZTYUSCPIK-WUXMJOGZSA-N
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Description

[(E)-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}amino]thiourea is a complex organic compound that features a thiazole ring, a morpholine moiety, and a hydrazinecarbothioamide group. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

The synthesis of [(E)-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}amino]thiourea typically involves the reaction of 2-morpholino-1,3-thiazole-5-carbaldehyde with thiosemicarbazide under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

[(E)-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}amino]thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

[(E)-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}amino]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of [(E)-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}amino]thiourea involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s hydrazinecarbothioamide group may also play a role in its biological activity by forming covalent bonds with target molecules .

Comparison with Similar Compounds

[(E)-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}amino]thiourea can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

[(E)-(2-morpholin-4-yl-1,3-thiazol-5-yl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5OS2/c10-8(16)13-12-6-7-5-11-9(17-7)14-1-3-15-4-2-14/h5-6H,1-4H2,(H3,10,13,16)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDXFZTYUSCPIK-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(S2)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC=C(S2)/C=N/NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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